1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic identification of 1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid follows established International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds. The compound bears the Chemical Abstracts Service registry number 1169873-86-2 and is catalogued in the PubChem database under the identifier 22617776. The systematic name reflects the presence of two distinct ring systems: the benzoxazole moiety and the piperidine carboxylic acid component.
The molecular formula C₁₃H₁₄N₂O₃ indicates the presence of thirteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, yielding a molecular weight of 246.26 grams per mole. Alternative nomenclature includes the designation as N-benzoxazol-2-yl-DL-homoproline, which emphasizes the proline-like structure of the piperidine carboxylic acid portion. This naming convention highlights the compound's relationship to naturally occurring amino acids while acknowledging the heterocyclic substitution pattern.
Table 1: Systematic Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1169873-86-2 |
| PubChem Compound Identifier | 22617776 |
| Molecular Formula | C₁₃H₁₄N₂O₃ |
| Molecular Weight | 246.26 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| Alternative Name | N-benzoxazol-2-yl-DL-homoproline |
The Simplified Molecular Input Line Entry System representation c1ccc2c(c1)nc(o2)N3CCCCC3C(=O)O provides a linear notation that encodes the connectivity and bonding pattern of the molecule. This notation reveals the direct attachment of the piperidine nitrogen to the 2-position of the benzoxazole ring, with the carboxylic acid functionality positioned at the 2-position of the piperidine ring.
Crystallographic Analysis via X-ray Diffraction Studies
Crystallographic investigations of benzoxazole derivatives have provided valuable insights into the three-dimensional molecular architecture and intermolecular interactions that govern solid-state properties. X-ray diffraction studies of structurally related benzoxazole compounds have revealed consistent patterns in bond lengths, bond angles, and conformational preferences that can be extrapolated to understand the structural characteristics of this compound.
Research on biologically active benzoxazoles using single crystal X-ray diffraction has demonstrated that these compounds typically exhibit planar benzoxazole ring systems with minimal deviation from coplanarity. The calculated bond lengths and bond angles obtained through density functional theory calculations show remarkable agreement with experimentally determined X-ray crystallographic data, validating the accuracy of computational predictions for these molecular systems.
Table 2: Typical Crystallographic Parameters for Benzoxazole Derivatives
The crystal structures of benzoxazole derivatives are characteristically stabilized by both intramolecular and intermolecular hydrogen bonding networks. These interactions contribute to the overall stability of the crystalline lattice and influence the physical properties of the solid material. The presence of the carboxylic acid functionality in this compound provides additional opportunities for hydrogen bond formation, potentially leading to distinctive packing arrangements in the solid state.
Intermolecular oxygen-hydrogen···nitrogen hydrogen bonds commonly generate chain motifs in benzoxazole crystal structures, creating extended networks that enhance crystalline stability. The piperidine ring typically adopts a chair conformation, as observed in related structures, which minimizes steric interactions while maintaining optimal orbital overlap for conjugation with the benzoxazole system.
Vibrational Spectral Analysis through Fourier Transform Infrared Spectroscopy
Fourier Transform Infrared spectroscopy serves as a fundamental analytical technique for characterizing the vibrational modes of this compound. The vibrational spectrum provides detailed information about functional group characteristics, molecular conformation, and intermolecular interactions present in the compound.
Studies on related piperidine-substituted benzoxazole derivatives have employed both experimental Fourier Transform Infrared spectroscopy and theoretical calculations using density functional theory and Hartree-Fock methods to assign vibrational frequencies. These investigations reveal characteristic absorption bands that can be correlated with specific molecular vibrations and functional group stretching modes.
Table 3: Characteristic Fourier Transform Infrared Absorption Bands
| Functional Group | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| Carboxylic Acid Oxygen-Hydrogen | 2500-3300 | Oxygen-Hydrogen stretch |
| Aromatic Carbon-Hydrogen | 3000-3100 | Carbon-Hydrogen stretch |
| Aliphatic Carbon-Hydrogen | 2800-3000 | Carbon-Hydrogen stretch |
| Carbonyl Carbon=Oxygen | 1650-1750 | Carbon=Oxygen stretch |
| Benzoxazole Carbon=Nitrogen | 1600-1650 | Carbon=Nitrogen stretch |
| Benzoxazole Carbon-Oxygen | 1200-1300 | Carbon-Oxygen stretch |
The carbonyl stretching frequency of the carboxylic acid group provides particularly valuable structural information, as this vibration is sensitive to hydrogen bonding and conformational effects. In carboxylic acid containing compounds, the carbonyl stretch typically appears in the region between 1650-1750 cm⁻¹, with the exact position depending on the degree of hydrogen bonding and the electronic environment surrounding the carbonyl group.
The benzoxazole ring system contributes distinctive vibrational signatures that can be distinguished from other aromatic heterocycles. The carbon-nitrogen stretching vibrations of the benzoxazole ring typically appear in the 1600-1650 cm⁻¹ region, while the carbon-oxygen stretching modes are observed at lower frequencies around 1200-1300 cm⁻¹. These characteristic frequencies serve as diagnostic tools for confirming the presence and integrity of the benzoxazole moiety in the molecular structure.
Nuclear Magnetic Resonance Spectral Assignments
Nuclear Magnetic Resonance spectroscopy provides unparalleled insights into the molecular structure and dynamic behavior of this compound. Both proton and carbon-13 Nuclear Magnetic Resonance techniques offer complementary information about the chemical environment of individual atoms within the molecule, enabling complete structural elucidation and conformational analysis.
Proton Nuclear Magnetic Resonance spectral analysis of benzoxazole-containing compounds reveals characteristic chemical shift patterns that reflect the electronic influence of the heterocyclic ring system. The aromatic protons of the benzoxazole moiety typically resonate in the 7.0-8.0 parts per million region, with specific chemical shifts depending on the substitution pattern and electronic effects of neighboring groups.
Table 4: Typical Proton Nuclear Magnetic Resonance Chemical Shifts
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzoxazole Aromatic H-4 | 7.7-7.8 | multiplet | 1H |
| Benzoxazole Aromatic H-5 | 7.4-7.5 | multiplet | 1H |
| Benzoxazole Aromatic H-6 | 7.3-7.4 | multiplet | 1H |
| Benzoxazole Aromatic H-7 | 7.6-7.7 | multiplet | 1H |
| Piperidine α-Hydrogen | 4.5-5.0 | multiplet | 1H |
| Piperidine Ring Protons | 1.5-4.0 | multiplets | 7H |
| Carboxylic Acid Hydrogen | 10-12 | broad singlet | 1H |
The piperidine ring protons exhibit characteristic patterns reflecting the chair conformation typically adopted by six-membered saturated rings. The α-proton adjacent to the carboxylic acid group appears as a distinctive multiplet due to coupling with neighboring methylene protons, while the remaining ring protons contribute to a complex multiplet pattern in the aliphatic region.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through analysis of carbon chemical shifts and multiplicities. The carbonyl carbon of the carboxylic acid group typically resonates around 170-180 parts per million, while the aromatic carbons of the benzoxazole system appear in the 110-160 parts per million region. The piperidine ring carbons contribute signals in the 20-70 parts per million range, with the α-carbon bearing the carboxylic acid group appearing at the higher end of this range due to the deshielding effect of the electronegative substituent.
Tautomeric Behavior and Stereochemical Considerations
The structural complexity of this compound introduces several stereochemical and tautomeric considerations that influence its chemical behavior and biological activity. The presence of the carboxylic acid functionality creates opportunities for proton transfer reactions and hydrogen bonding interactions that can affect molecular conformation and stability.
Benzoxazole derivatives demonstrate the capacity for tautomeric equilibria, particularly involving proton transfer between different heteroatoms within the ring system. Research on 2-(2'-hydroxyphenyl)benzoxazole has revealed that these compounds can exist in multiple tautomeric forms, with the relative stability of each form depending on environmental factors such as solvation, temperature, and the presence of hydrogen bond donors or acceptors.
Table 5: Stereochemical and Tautomeric Considerations
| Structural Feature | Possible Variations | Stabilizing Factors |
|---|---|---|
| Carboxylic Acid Protonation | Protonated/Deprotonated | pH, Ionic Strength |
| Piperidine Ring Conformation | Chair/Boat/Twist | Steric Interactions |
| Benzoxazole Ring Orientation | Syn/Anti relative to piperidine | Electronic Effects |
| Hydrogen Bonding | Intramolecular/Intermolecular | Polar Environment |
The piperidine ring introduces an additional stereochemical element through the presence of the chiral center at the 2-position bearing the carboxylic acid group. This stereogenic center gives rise to two enantiomeric forms, designated as the D and L configurations in the nomenclature N-benzoxazol-2-yl-DL-homoproline. The racemic nature of the compound, as indicated by the DL designation, suggests that both enantiomers are present in equal proportions under typical synthetic conditions.
Molecular dynamics simulations and computational studies of related benzoxazole compounds have demonstrated that tautomeric preferences can be significantly influenced by the local chemical environment. In DNA duplex systems, for example, benzoxazole derivatives show differential stabilization of tautomeric forms depending on whether they are positioned in major or minor groove environments, highlighting the importance of environmental factors in determining molecular structure and behavior.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12(17)10-6-3-4-8-15(10)13-14-9-5-1-2-7-11(9)18-13/h1-2,5,7,10H,3-4,6,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTUPZCUXANAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ortho-Aminophenols
The benzoxazole ring is typically synthesized by cyclizing ortho-aminophenol derivatives with carboxylic acids, aldehydes, or their activated derivatives under acidic or oxidative conditions.
Polyphosphoric Acid (PPA) Method: Heating ortho-aminophenol with carboxylic acids or derivatives in PPA at elevated temperatures (150–180 °C) induces cyclization to benzoxazoles. This method is widely used due to its efficiency in promoting ring closure and dehydration.
Mixed Anhydride Activation: Carboxylic acids can be converted into mixed anhydrides (e.g., using ethyl chloroformate and triethylamine) at low temperatures, followed by reaction with ortho-aminophenol to form amide intermediates. Subsequent cyclization with PPA or heating yields benzoxazoles with improved yields and purity.
Oxidative Cyclization: Oxidants such as lead tetraacetate, potassium permanganate, or hypervalent iodine reagents (Dess–Martin periodinane) can mediate oxidative cyclization of Schiff bases or phenolic azomethines derived from ortho-aminophenols and aldehydes, providing benzoxazole rings under milder conditions.
Microwave-Assisted Synthesis: Microwave irradiation has been reported to accelerate benzoxazole formation from ortho-aminophenols and suitable precursors, reducing reaction times and sometimes improving yields.
Representative Reaction Conditions for Benzoxazole Formation
Functionalization of Piperidine-2-carboxylic Acid
The piperidine-2-carboxylic acid scaffold is functionalized at the nitrogen atom with the benzoxazol-2-yl substituent. The key synthetic step involves nucleophilic substitution or coupling reactions.
N-Substitution Strategy
The nitrogen of piperidine-2-carboxylic acid or its derivatives (e.g., protected piperidine esters) is reacted with benzoxazole-containing electrophiles or intermediates to form the N-substituted product.
Alternatively, the benzoxazole ring can be constructed first, followed by coupling with piperidine derivatives under basic or catalytic conditions.
Cyclization and Coupling
Cyclization of 2-aminophenol with carbonyl compounds under basic conditions forms the benzoxazole ring, which can then be linked to the piperidine ring via amide bond formation or direct substitution.
The use of activated esters or acid chlorides of piperidine-2-carboxylic acid facilitates coupling with benzoxazole amines.
Detailed Example of a Preparation Route
Based on the literature and analogous compounds such as 1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid, a plausible synthetic route for 1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid is as follows:
Research Findings and Yield Optimization
The mixed anhydride method followed by cyclization with PPA has been shown to improve yields significantly compared to direct heating in PPA, especially for polar benzoxazole derivatives.
Oxidative cyclization methods provide milder conditions and can be advantageous for sensitive substrates, though they may require careful control of oxidant equivalents.
Microwave-assisted synthesis offers rapid reaction times but may need optimization for scale-up.
Purification challenges arise due to the high polarity of the final compounds; chromatographic techniques or selective crystallization are recommended.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Direct PPA Cyclization | Ortho-aminophenol + carboxylic acid + PPA | Simple, well-established | Low yields, purification issues |
| Mixed Anhydride + PPA | Carboxylic acid activated + ortho-aminophenol + PPA | Higher yields, purer products | More steps, requires careful handling |
| Oxidative Cyclization | Schiff base + oxidants (lead tetraacetate, DMP) | Mild conditions, rapid | Use of toxic oxidants, cost |
| Microwave-Assisted Cyclization | Ortho-aminophenol + S-methylisothioamide hydroiodide | Fast reaction | Equipment needed, scale-up issues |
Chemical Reactions Analysis
1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological receptors, such as enzymes and proteins, leading to various biological effects . The piperidine ring may enhance the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural and physicochemical distinctions between the target compound and its analogs:
Physicochemical Properties
- Acidity : The carboxylic acid at position 2 of piperidine (target compound) likely has a pKa ~4-5, comparable to other piperidine-2-carboxylic acids. In contrast, the benzothiazole analog’s 3-carboxylic acid may exhibit slightly lower acidity due to positional effects .
- Solubility : Hydrochloride salts (e.g., ) significantly enhance water solubility, whereas the free carboxylic acid form may require formulation adjustments for bioavailability .
Biological Activity
1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzoxazole moiety and a carboxylic acid group. Its molecular formula is , with a molecular weight of approximately 232.24 g/mol. The presence of the benzoxazole ring contributes to its pharmacological properties, as derivatives of benzoxazole are known for their antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity. In vitro studies indicate efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 12 | 100 |
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell culture models, which could be beneficial for conditions characterized by chronic inflammation.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary studies have explored its effects on various cancer cell lines, indicating that it may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The mechanism of action for this compound involves its interaction with specific molecular targets. The benzoxazole moiety can engage with biological receptors, such as enzymes and proteins involved in metabolic pathways and disease processes.
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated that at a concentration of 100 µg/mL, the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
In another investigation published in the Journal of Medicinal Chemistry, the anti-inflammatory effects were assessed using lipopolysaccharide-stimulated macrophages. The compound significantly reduced the levels of TNF-alpha and IL-6, indicating its potential use in inflammatory diseases like rheumatoid arthritis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was performed:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid | Different position of carboxylic group | Potentially altered biological activity profile |
| 2-(1,3-Benzoxazol-2-yl)aniline | Contains aniline instead of piperidine | May exhibit different biological activity profile |
| 4-(1,3-Benzoxazol-2-yl)phenol | Phenolic structure | Different solubility and reactivity |
Q & A
Basic Research Questions
Q. What are effective synthetic strategies for preparing 1-(1,3-benzoxazol-2-yl)piperidine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzoxazole-containing piperidine derivatives typically involves multi-step reactions. For example, benzoxazole rings can be constructed via cyclization of 2-aminophenol derivatives with carboxylic acids or esters under acidic or catalytic conditions . Piperidine-2-carboxylic acid moieties may be introduced through nucleophilic substitution or coupling reactions. Key parameters to optimize include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) improve coupling efficiency in heterocyclic systems .
- Temperature and solvent : Reactions often require inert atmospheres and temperatures between 40–100°C for optimal yield .
- Purification : Use preparative HPLC or recrystallization to isolate the product from byproducts like unreacted intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic analysis : Combine ¹H/¹³C NMR to confirm the benzoxazole ring (aromatic protons at δ 7.5–8.5 ppm) and piperidine backbone (axial/equatorial proton splitting patterns) .
- Chromatography : HPLC with UV detection (λ = 254–280 nm) ensures purity ≥95% .
- Elemental analysis : Verify C, H, N, and O content against theoretical values .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335 hazard) .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via certified waste handlers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer :
- Dynamic effects : Investigate rotational barriers in the piperidine ring using variable-temperature NMR to explain anomalous splitting .
- Tautomerism : Assess potential keto-enol tautomerism in the carboxylic acid group via deuterium exchange experiments .
- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
Q. What strategies mitigate decomposition or instability during long-term storage of this compound?
- Methodological Answer :
- Storage conditions : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation .
- Stability monitoring : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation products .
- Lyophilization : For aqueous solutions, lyophilize and store as a stable powder .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions between the benzoxazole ring and catalytic metal centers (e.g., Pd or Cu) .
- Reactivity descriptors : Calculate Fukui indices or molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites .
- Mechanistic insights : Simulate reaction pathways (e.g., SN2 vs. radical mechanisms) using transition state theory in Gaussian .
Q. What experimental approaches validate the compound’s biological activity while minimizing false positives in assay systems?
- Methodological Answer :
- Counter-screening : Include negative controls (e.g., piperidine-2-carboxylic acid alone) to rule off-target effects .
- Dose-response curves : Use 10-point dilutions (1 nM–100 µM) to establish EC₅₀/IC₅₀ values and assess selectivity .
- Metabolic stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms .
- Impurity profiling : Use LC-MS to identify trace impurities (e.g., residual solvents) that depress melting points .
- Crystallization optimization : Adjust solvent polarity (e.g., ethanol/water ratios) to obtain pure crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
